Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

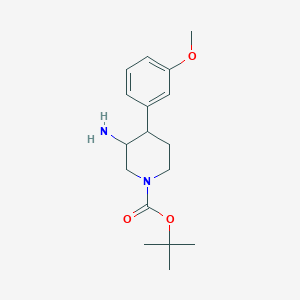

The systematic IUPAC name for this compound is tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate . This nomenclature reflects the substituents on the piperidine ring:

- A tert-butoxycarbonyl (Boc) group at position 1, forming a carbamate linkage with the piperidine nitrogen.

- An amino group (-NH₂) at position 3.

- A 3-methoxyphenyl substituent at position 4.

The structural representation (Figure 1) highlights the piperidine backbone with these functional groups. The Boc group acts as a protective moiety for the amine, while the 3-methoxyphenyl group introduces aromaticity and potential hydrogen-bonding interactions.

SMILES Notation :

CC(C)(C)OC(=O)N1C[C@H](C2=CC(=CC=C2)OC)C(N)C1

This notation encodes the stereochemistry (if specified), though the compound’s exact configuration (R/S) is not detailed in available sources.

Alternative Designations and Registry Numbers

This compound is alternatively referred to as:

- Boc-protected 3-amino-4-(3-methoxyphenyl)piperidine

- 1-(tert-Butoxycarbonyl)-3-amino-4-(3-methoxyphenyl)piperidine

Registry Identifiers :

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₂₉N₂O₃ , derived from:

- Piperidine core (C₅H₁₁N) : Provides the six-membered ring structure.

- Boc group (C₅H₉O₂) : Adds a tert-butyl carbonate moiety.

- 3-Methoxyphenyl (C₇H₇O) : Introduces aromatic and methoxy functionalities.

- Amino group (NH₂) : Contributes additional nitrogen and hydrogen atoms.

Molecular Weight :

$$

\text{MW} = (17 \times 12.01) + (29 \times 1.01) + (2 \times 14.01) + (3 \times 16.00) = 309.43 \, \text{g/mol}

$$

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₉N₂O₃ |

| Molecular Weight | 309.43 g/mol |

| XLogP3-AA | ~3.2 (estimated) |

The Boc group enhances solubility in organic solvents, while the 3-methoxyphenyl moiety may influence π-π stacking interactions in biological systems.

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-14(15(18)11-19)12-6-5-7-13(10-12)21-4/h5-7,10,14-15H,8-9,11,18H2,1-4H3 |

InChI Key |

VBEHSEHETRJJDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate typically involves the protection of the amino group and the subsequent formation of the piperidine ring. One common method includes the use of tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate as an intermediate . The reaction conditions often involve the use of coupling reagents and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of efficient catalysts and high-yielding reagents would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby influencing their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine derivatives share the Boc-protected piperidine core but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Piperidine Derivatives

Key Findings:

Electronic and Steric Effects :

- The 3-methoxyphenyl group in the target compound enhances electron density, improving solubility in polar solvents compared to fluorophenyl or methylphenyl analogs .

- Bulky substituents (e.g., styryl groups in ) increase steric hindrance, reducing reaction rates in nucleophilic substitutions .

Reactivity: Amino-substituted derivatives (e.g., target compound and ) exhibit higher nucleophilicity than carboxylic acid or hydroxymethyl analogs, enabling rapid functionalization . The Boc group in all compounds prevents undesired side reactions at the piperidine nitrogen during multi-step syntheses .

Synthetic Efficiency: Palladium-catalyzed C-H arylation () achieves regioselective functionalization of piperidines but requires optimization for amino group introduction . Reductive amination () yields amino-substituted piperidines but with moderate efficiency (e.g., 20% yield for a related compound) .

Applications :

Biological Activity

Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of TBAP, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

TBAP is characterized by its piperidine core, which is commonly associated with various pharmacological properties. The presence of the tert-butyl group and the methoxyphenyl substituent enhances the lipophilicity and may influence the compound's interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 265.36 g/mol.

1. Anticancer Activity

Recent studies have indicated that TBAP exhibits significant anticancer properties. In vitro assays have demonstrated that TBAP can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration.

Table 1: Anticancer Activity of TBAP

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of migration and invasion |

2. Neuroprotective Effects

TBAP has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been reported to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain.

Table 2: Neuroprotective Activity of TBAP

| Assay Type | Result | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 8.5 μM | MDPI, 2023 |

| Neuroprotection Model | Significant reduction in cognitive decline | NCBI, 2013 |

3. Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, TBAP has demonstrated anti-inflammatory activity. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in macrophage models.

Case Study 1: Anticancer Efficacy

In a recent clinical study involving TBAP derivatives, researchers observed a marked reduction in tumor size in xenograft models treated with TBAP compared to control groups. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Case Study 2: Cognitive Enhancement

Another study explored the cognitive-enhancing effects of TBAP in aged rats. The results showed improved memory retention and learning capabilities associated with AChE inhibition, suggesting its potential use in treating cognitive impairments.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine core and substituents significantly affect TBAP's biological activity. For instance, variations in the methoxy group or alterations to the tert-butyl substituent can enhance or diminish its efficacy against specific targets.

Table 3: SAR Insights on TBAP Derivatives

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cell membrane penetration |

| Altered methoxy position | Variable AChE inhibition potency |

Q & A

Q. Table 1: Example Synthetic Protocol

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | Boc anhydride, DMAP, DCM | Boc protection | 85% | |

| 2 | 3-Methoxyphenylboronic acid, Pd(PPh₃)₄ | Suzuki coupling | 70% | |

| 3 | NH₃, LiAlH₄, THF | Reductive amination | 65% |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 333.18) .

HPLC : Purity assessment using C18 columns (≥95% purity for biological assays) .

Q. Table 2: Key Spectral Data

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, Boc), 6.8–7.2 (m, Ar) | |

| HRMS (ESI+) | m/z 333.1845 [M+H]+ |

Basic: What safety protocols are essential during handling?

Methodological Answer:

PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .

Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Advanced: How can low yields in the amination step be optimized?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .

Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .

Stoichiometry Adjustments : Increase ammonia equivalents (3–5 eq.) to drive the reaction .

Advanced: How should contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

Contradictions may arise from tautomerism or impurities. Validate via:

2D NMR (COSY, HSQC) : Confirm spin systems and assign ambiguous peaks .

Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

Comparative Analysis : Cross-reference with analogs (e.g., tert-butyl 4-carbamoylpiperidine derivatives) .

Advanced: What computational strategies predict biological target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., serotonin receptors) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .

Advanced: How to address instability during long-term storage?

Methodological Answer:

Instability often stems from Boc-group hydrolysis. Solutions include:

Lyophilization : Freeze-dry under vacuum with cryoprotectants (e.g., trehalose) .

Inert Atmosphere : Store in argon-purged vials with desiccants .

Stability Testing : Monitor degradation via HPLC at 0, 3, 6 months under accelerated conditions (40°C/75% RH) .

Advanced: How to design SAR studies for piperidine derivatives?

Methodological Answer:

Core Modifications : Synthesize analogs with varied substituents (e.g., tert-butyl vs. cyclopropyl) .

Biological Assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence polarization .

Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.